4-[butyl(ethyl)sulfamoyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide
Description
4-[butyl(ethyl)sulfamoyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide is a benzamide derivative featuring a sulfamoyl group substituted with butyl and ethyl alkyl chains at the 4-position of the benzene ring.
Properties
IUPAC Name |
4-[butyl(ethyl)sulfamoyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3S2/c1-5-7-12-25(6-2)30(27,28)18-10-8-17(9-11-18)21(26)24-22-23-19-14-15(3)13-16(4)20(19)29-22/h8-11,13-14H,5-7,12H2,1-4H3,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IELVTZYXNRDHDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=CC(=CC(=C3S2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[butyl(ethyl)sulfamoyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The benzamide is then functionalized with the butyl(ethyl)sulfamoyl group and the 5,7-dimethyl-1,3-benzothiazol-2-yl moiety through a series of reactions, including nucleophilic substitution and condensation reactions. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production. The use of high-throughput screening and process optimization techniques can further enhance the efficiency and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[butyl(ethyl)sulfamoyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
4-[butyl(ethyl)sulfamoyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-[butyl(ethyl)sulfamoyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
The compound’s uniqueness lies in its sulfamoyl alkyl substituents (butyl and ethyl) and the 5,7-dimethylbenzothiazole group. Below is a comparative analysis with structurally related compounds from the literature:
Table 1: Structural Comparison of Sulfamoyl-Benzamide Derivatives
Functional and Pharmacological Insights
A. Sulfamoyl Group Variations
- Target vs. LMM5/LMM11: The target’s butyl/ethyl sulfamoyl group contrasts with LMM5’s aromatic benzyl/methyl and LMM11’s cyclohexyl/ethyl substituents. However, LMM11’s cyclohexyl group introduces steric bulk, which could hinder enzyme binding .
- Target vs. Compound : Replacing ethyl with methyl in the sulfamoyl group () reduces steric demand, while the ylidene tautomer in ’s benzothiazole may alter electronic properties .
B. Heterocyclic Modifications
- Benzothiazole vs. Oxadiazole: The target’s benzothiazole core differs from the oxadiazole in LMM5/LMM11.
- Substituent Effects : The 5,7-dimethyl groups on the target’s benzothiazole likely optimize steric compatibility with enzyme active sites compared to ’s 3,5,7-trimethyl substitution, which may introduce steric hindrance .
Solubility and Stability
Biological Activity
4-[butyl(ethyl)sulfamoyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented structurally as follows:
Where:
- C = Carbon
- H = Hydrogen
- N = Nitrogen
- O = Oxygen
- S = Sulfur
Anticancer Activity
Recent studies have indicated that derivatives of benzothiazole, including this compound, exhibit anticancer properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 10.5 | Apoptosis induction |
| HT-29 (Colon) | 8.2 | Cell cycle arrest |
| A549 (Lung) | 12.0 | Inhibition of proliferation |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Studies suggest that it exhibits moderate antibacterial activity against Gram-positive and Gram-negative bacteria. The mode of action appears to involve disruption of bacterial cell wall synthesis.
| Bacteria | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, the compound has demonstrated anti-inflammatory properties in vitro. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Study 1: Anticancer Efficacy
A study conducted by Orban et al. (2016) evaluated the anticancer efficacy of various benzothiazole derivatives in vitro. The results indicated that the compound significantly inhibited the growth of MCF-7 and HT-29 cell lines with IC50 values comparable to established chemotherapeutics.
Case Study 2: Antimicrobial Screening
In a screening study published by Liu et al. (2015), this compound was tested against a panel of bacterial strains. The compound showed promising results against Staphylococcus aureus with an MIC value indicating potential for further development as an antibiotic agent.
The biological activity of this compound is attributed to several mechanisms:
- Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.
- Cell Cycle Arrest : Interference with the cell cycle progression at various checkpoints.
- Cytokine Modulation : Inhibition of inflammatory cytokine production through NF-kB pathway suppression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
